For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Chloro-2-nitrotoluene: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-Chloro-2-nitrotoluene. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.
Chemical Identity and Structure
4-Chloro-2-nitrotoluene is an aromatic organic compound with a toluene (B28343) backbone substituted with a chlorine atom and a nitro group.[1] Its chemical structure is characterized by the presence of these functional groups on the benzene (B151609) ring, which significantly influence its reactivity.[2]
| Identifier | Value |
| IUPAC Name | 4-chloro-1-methyl-2-nitrobenzene |
| CAS Number | 89-59-8 |
| Molecular Formula | C₇H₆ClNO₂[3][4] |
| SMILES String | Cc1ccc(Cl)cc1--INVALID-LINK--=O |
| InChI Key | SQFLFRQWPBEDHM-UHFFFAOYSA-N |
| EC Number | 201-921-2 |
| Synonyms | 2-Nitro-4-chlorotoluene, p-Chloro-o-nitrotoluene[5][6] |
Physicochemical Properties
The physical and chemical properties of 4-Chloro-2-nitrotoluene are summarized in the table below. It typically appears as a yellow crystalline solid or a clear brown liquid after melting.[1][3] It is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and ether.[7][8]
| Property | Value |
| Molecular Weight | 171.58 g/mol [3][4] |
| Melting Point | 34-38 °C[3][4][9] |
| Boiling Point | 239-240 °C at 718 mmHg[3][4] |
| Density | 1.2559 g/cm³[6][8] |
| Flash Point | 120 °C (closed cup)[9] |
| Water Solubility | 109 mg/L at 20 °C[6] |
| Appearance | Clear brown liquid after melting; light yellow crystalline solid[1][3][9] |
Synthesis and Experimental Protocol
The primary method for synthesizing 4-Chloro-2-nitrotoluene is through the nitration of 4-chlorotoluene (B122035).[10] This reaction typically yields a mixture of isomers, primarily 4-Chloro-2-nitrotoluene (around 65%) and 4-Chloro-3-nitrotoluene (around 35%).[3][10]
Experimental Protocol: Nitration of 4-Chlorotoluene
This protocol is based on established laboratory procedures for the nitration of aromatic compounds.[10]
Materials:
-
4-Chlorotoluene
-
Concentrated Nitric Acid (65%)
-
Concentrated Sulfuric Acid (96%)
-
Water (H₂O)
-
Chloroform (CHCl₃)
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a reaction vessel, disperse 39.5 mmol of 4-chlorotoluene in 3.3 mL of water.
-
Addition of Nitrating Mixture: While stirring, slowly add a mixture of 3.0 mL of 65% nitric acid and 13.2 mL of 96% sulfuric acid dropwise to the 4-chlorotoluene dispersion. Maintain the reaction temperature between 50-55°C during the addition.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 55°C for an additional 2 hours.
-
Quenching: Add 50 mL of water to the reaction mixture to stop the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product three times with 50 mL portions of chloroform.
-
Drying: Collect the organic phases and dry them over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography to isolate the 4-Chloro-2-nitrotoluene. The major component can also be separated as the lower boiling fraction by vacuum distillation.[3][10]
Caption: Synthesis workflow for 4-Chloro-2-nitrotoluene.
Chemical Reactivity and Applications
4-Chloro-2-nitrotoluene is a versatile chemical intermediate due to the reactivity of its functional groups.[2] The electron-withdrawing nature of the nitro and chloro groups makes the aromatic ring susceptible to various transformations.
Key reactions include:
-
Nucleophilic Aromatic Substitution: The chlorine atom can be substituted by strong nucleophiles.[7]
-
Reduction of Nitro Group: The nitro group can be reduced to an amino group, forming 4-chloro-2-aminotoluene, a crucial step in the synthesis of many pharmaceutical compounds.[7]
-
Oxidation of Methyl Group: The methyl group can be oxidized to a carboxylic acid, yielding 4-chloro-2-nitrobenzoic acid.[7][11]
-
Boronation Reaction: It can undergo palladium-catalyzed cross-coupling reactions with organic boron reagents.[7]
These reactions make it a valuable precursor in several industries:
-
Pharmaceuticals: It is a starting material for the synthesis of NMDA-glycine antagonists and COX-2 inhibitors.[3][4]
-
Dyes: It is an important intermediate in the production of indigo (B80030) dyes.[3][4]
-
Agrochemicals: It is used in the synthesis of herbicides and pesticides.[2]
Caption: Key reactivity pathways of 4-Chloro-2-nitrotoluene.
Safety and Handling
4-Chloro-2-nitrotoluene is classified as a hazardous substance and requires careful handling.[2]
| Hazard Class | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[12] |
| Skin Corrosion/Irritation | Causes skin irritation.[12][13] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[12][13] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[12][13] May cause damage to organs through prolonged or repeated exposure.[13][14] |
Handling Recommendations:
-
Use in a well-ventilated area or outdoors.[13]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[12]
-
Wash hands and any exposed skin thoroughly after handling.[12]
-
Avoid release to the environment.[8]
This document is intended for informational purposes for a technical audience. Always refer to the latest Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.[9][12]
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS # 89-59-8, 4-Chloro-2-nitrotoluene, 4-chloro-1-methyl-2-nitro-benzene - chemBlink [chemblink.com]
- 3. 4-Chloro-2-nitrotoluene | 89-59-8 [chemicalbook.com]
- 4. 4-Chloro-2-nitrotoluene CAS#: 89-59-8 [m.chemicalbook.com]
- 5. 4-Chloro-2-nitrotoluene [webbook.nist.gov]
- 6. lookchem.com [lookchem.com]
- 7. Page loading... [guidechem.com]
- 8. chembk.com [chembk.com]
- 9. 4-Chloro-2-nitrotoluene - Safety Data Sheet [chemicalbook.com]
- 10. 4-Chloro-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 11. reddit.com [reddit.com]
- 12. fishersci.com [fishersci.com]
- 13. aarti-industries.com [aarti-industries.com]
- 14. fr.cpachem.com [fr.cpachem.com]







